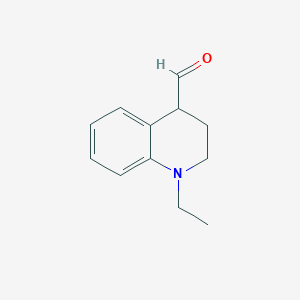![molecular formula C18H18N4O B12938077 Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- CAS No. 821783-88-4](/img/structure/B12938077.png)
Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol is a complex organic molecule that features a pyridine ring, a pyrazine ring, and a phenyl group connected through various linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a series of reactions, including halogenation and amination.
Pyrazine Ring Formation: The pyrazine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyridine and pyrazine derivatives are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The pyridine and pyrazine rings can interact with enzymes or receptors, potentially inhibiting or activating their function. The phenyl group may enhance binding affinity through hydrophobic interactions, while the methanol group can form hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(5-((2-(Pyridin-3-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol
- (4-(5-((2-(Pyridin-2-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol
- (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrimidin-2-yl)phenyl)methanol
Uniqueness
The uniqueness of (4-(5-((2-(Pyridin-4-yl)ethyl)amino)pyrazin-2-yl)phenyl)methanol lies in its specific arrangement of functional groups, which can result in distinct biological activity and chemical reactivity compared to its analogs. The position of the pyridine ring and the presence of the methanol group can significantly influence its interaction with molecular targets and its overall stability.
Eigenschaften
CAS-Nummer |
821783-88-4 |
|---|---|
Molekularformel |
C18H18N4O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
[4-[5-(2-pyridin-4-ylethylamino)pyrazin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C18H18N4O/c23-13-15-1-3-16(4-2-15)17-11-22-18(12-21-17)20-10-7-14-5-8-19-9-6-14/h1-6,8-9,11-12,23H,7,10,13H2,(H,20,22) |
InChI-Schlüssel |
LTSILIGBYDNMLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=CN=C(C=N2)NCCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



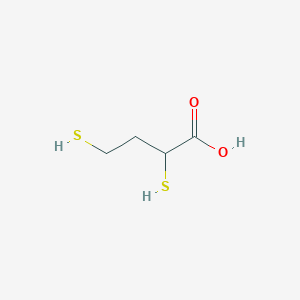

![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
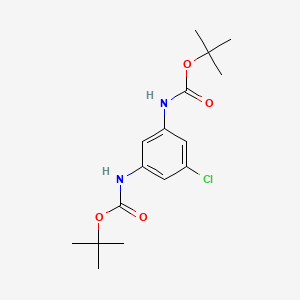

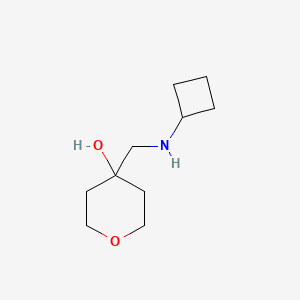
![Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12938045.png)
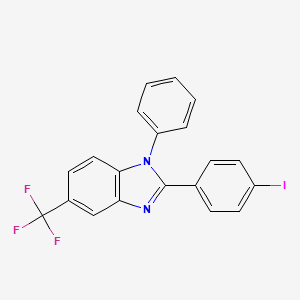
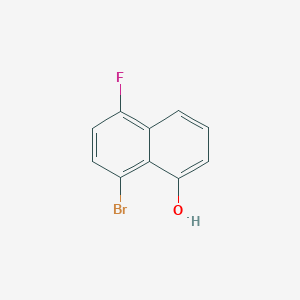
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)

![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
